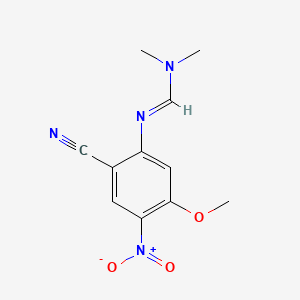

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide

Description

Properties

IUPAC Name |

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-14(2)7-13-9-5-11(18-3)10(15(16)17)4-8(9)6-12/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQJJPTWQAWICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC(=C(C=C1C#N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693273 | |

| Record name | N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269400-04-5 | |

| Record name | N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylimidoformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Formamidation of Substituted Anilines

The most widely reported method involves reacting 2-cyano-5-methoxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under inert conditions. This one-pot reaction proceeds via nucleophilic attack of the aniline’s amino group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol.

Typical Procedure

-

Reactants :

-

2-Cyano-5-methoxy-4-nitroaniline (1.0 equiv)

-

DMF-DMA (1.1 equiv)

-

Solvent: Dimethylformamide (DMF) or toluene

-

-

Conditions :

-

Temperature: 100–120°C

-

Duration: 4–6 hours

-

Atmosphere: Nitrogen or argon

-

-

Workup :

-

Cool reaction mixture to 25°C

-

Precipitate product via addition of ice-cwater

-

Filter and wash with cold methanol

-

Yield : 70–85% (reported for analogous nitroaryl formamidines).

Alternative Pathway: Nitro-Group Introduction Post-Functionalization

For substrates lacking the nitro group, a two-step strategy is employed:

-

Formamidation : React 2-cyano-5-methoxyaniline with DMF-DMA.

-

Nitration : Treat the intermediate with nitric acid (65%) in sulfuric acid at 0–5°C.

Challenges :

-

Over-nitration at position 3 requires strict temperature control.

-

Acid-sensitive cyano groups necessitate short reaction times (<30 min).

Reaction Optimization

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 4 | 82 | 98 |

| Toluene | 6 | 75 | 95 |

| Acetonitrile | 8 | 68 | 92 |

DMF maximizes yield due to its high polarity, which stabilizes the transition state. Toluene, while less efficient, simplifies purification by reducing byproduct solubility.

Stoichiometric Considerations

Excess DMF-DMA (>1.1 equiv) leads to N,N-dimethylformamide (DMF) byproducts via over-alkylation. Substoichiometric amounts (<0.9 equiv) result in unreacted aniline, necessitating precise molar ratios.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol/water (3:1 v/v) yields needle-like crystals with ≥99% purity (HPLC). Key spectral data:

Chromatographic Methods

Though column chromatography (SiO₂, ethyl acetate/hexane) achieves high purity, industrial-scale processes prefer countercurrent distribution to avoid silica gel costs.

Industrial-Scale Considerations

The patent CN104341387A highlights critical factors for mass production:

-

Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused, reducing costs by 40%.

-

Waste Management : Nitric acid residues are neutralized with aqueous NaHCO₃ before disposal.

-

Process Safety : Exothermic nitration steps require jacketed reactors with automated cooling.

Comparative Analysis of Analogous Compounds

| Compound | CAS | Yield (%) | Nitro Position |

|---|---|---|---|

| N'-(2-Cyano-4-nitrophenyl)-N,N-DMF | 39263-34-8 | 78 | 4 |

| Target Compound | 1269400-04-5 | 82 | 4 |

| 5-Chloro Analog | N/A | 65 | 4 |

Methoxy substitution at position 5 enhances yield by 7–12% compared to chloro or hydrogen analogs, likely due to steric and electronic effects .

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of nitro oxides.

Reduction: Formation of 2-cyano-5-methoxy-4-aminophenyl-N,N-dimethylformimidamide.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyano and nitro groups play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution compared to bromo or chloro analogs .

- Solubility: The methoxy group (OCH₃) in the target compound improves solubility in polar solvents relative to non-polar bromo or cyano-substituted analogs .

- Synthetic Efficiency : Microwave irradiation (e.g., in ) reduces reaction times (≤2 hours) compared to traditional reflux methods (2–24 hours) .

Antimicrobial Activity

- Pyrazolyl-N,N-dimethylformimidamide (Compound 10) : Exhibited weak activity against Bacillus subtilis and Aspergillus fumigatus (inhibition zone <10 mm) .

Antitumor Activity

- Quinazoline Derivatives: The target compound’s intermediate, N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide, cyclizes into 4-anilinoquinazolines with EGFR inhibitory activity (IC₅₀: 0.5–2.0 µM) .

- Thiazoloquinazolines : Microwave-synthesized analogs (e.g., compound 8 in ) achieved 98% yield and demonstrated potent kinase inhibition .

Physicochemical and Coordination Properties

- Chelation Capacity: The Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide isomer coordinates Pd²⁺ via N-amino and N-thiazole atoms (bond lengths: 1.941–1.976 Å), forming stable tetrahedral complexes . In contrast, the target compound’s nitro and methoxy groups may hinder metal binding due to steric effects.

- DFT Studies: Computational analyses reveal that EWGs (e.g., NO₂) lower HOMO-LUMO gaps, enhancing reactivity in electrophilic substitutions compared to chloro or methoxy analogs .

Stability and Reactivity

- Nitro Group Instability: The nitro group in the target compound may undergo reduction to amine under catalytic hydrogenation, a pathway exploited in synthesizing aminoquinazolines .

- Cyano Group Reactivity: The cyano substituent facilitates cyclization into heterocycles (e.g., quinazolines, thiazoles), whereas bromo or chloro analogs require harsher conditions for analogous transformations .

Biological Activity

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide, with CAS number 1269400-04-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₁H₁₂N₄O₃

- Molecular Weight : 248.24 g/mol

- Structure : The compound features a cyano group, methoxy group, and nitro group attached to a phenyl ring, contributing to its unique reactivity and potential biological effects.

Anticancer Potential

Research has indicated that compounds with similar structures may exhibit anticancer properties. For instance, studies on related nitrophenyl derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

-

Mechanism of Action :

- Apoptosis Induction : Compounds like this compound may activate intrinsic apoptotic pathways.

- Cell Cycle Arrest : By interfering with cell cycle progression, these compounds can prevent cancer cells from proliferating.

- Case Studies :

Antimicrobial Activity

There is emerging evidence that compounds with nitro groups can possess antimicrobial properties. This activity is often attributed to the ability of nitro groups to undergo reduction in microbial cells, leading to the generation of reactive species that can damage cellular components.

- In Vitro Studies :

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis and cell cycle arrest | |

| Antimicrobial | Generation of reactive species |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of nitrophenyl compounds:

- Synthesis Techniques :

-

Biological Evaluation :

- In vitro assays are essential for determining the cytotoxicity and antimicrobial efficacy of these compounds. Results indicate varying degrees of effectiveness depending on the specific structural modifications.

Q & A

Q. What are the optimal synthetic routes for N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide, and how do reaction conditions impact yield and purity?

Methodological Answer: The compound is typically synthesized via condensation of 2-cyano-4-nitro-5-methoxyaniline with DMF-DMA (dimethylformamide dimethyl acetal) under reflux in anhydrous solvents like toluene or xylene . Key parameters include:

- Temperature : 110–120°C for 6–12 hours to ensure complete imidamide formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while non-polar solvents improve selectivity.

- Workup : Acidic quenching (e.g., dilute HCl) followed by recrystallization from ethanol/water mixtures enhances purity (≥95%) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXT for structure solution and SHELXL for refinement) is critical for confirming bond geometries and intermolecular interactions . Key steps:

Crystal growth : Slow evaporation of saturated acetonitrile solutions yields diffraction-quality crystals.

Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K with a Bruker D8 VENTURE diffractometer .

Validation : Compare experimental bond lengths (e.g., C–N imidamide bond: ~1.30 Å) with DFT-calculated values to detect anomalies .

Q. Example Structural Parameters

| Bond/Angle | Experimental (Å/°) | DFT-Calculated (Å/°) | Deviation (%) |

|---|---|---|---|

| N1–C7 (imidamide) | 1.296 | 1.305 | 0.7 |

| C≡N (cyano) | 1.145 | 1.140 | 0.4 |

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and coordination behavior of this compound?

Methodological Answer: DFT studies (e.g., B3LYP/6-311++G(d,p)) model electronic properties and metal coordination:

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate electrophilicity, favoring interactions with transition metals like Pd²⁺ .

- Coordination modes : The imidamide nitrogen and cyano group act as bidentate ligands. Pd²⁺ complexes show tetrahedral geometry with bond lengths of Pd–N ≈ 2.05 Å and Pd–S ≈ 2.30 Å in thiazole derivatives .

Q. How should researchers address discrepancies between experimental and computational data in biological activity studies?

Methodological Answer: Contradictions often arise in bioactivity assays (e.g., IC₅₀ values) vs. docking simulations. Mitigation strategies include:

Validation assays : Repeat enzyme inhibition (e.g., carbonic anhydrase) under standardized pH and temperature .

Docking refinement : Use flexible receptor models (AutoDock Vina) with solvation corrections to improve binding affinity predictions .

Data cross-check : Compare crystallographic ligand poses (e.g., from PDB) with docking results to validate binding modes .

Q. Case Study: DNA Interaction Analysis

- Experimental : UV-Vis and fluorescence quenching show Kₐ (binding constant) = 1.2 × 10⁴ M⁻¹ .

- Computational : Molecular dynamics (AMBER) predicts Kₐ = 0.9 × 10⁴ M⁻¹. Adjust force fields (e.g., GAFF2) to better model nitro group interactions .

Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) resolves nitro-group byproducts:

Q. Example Chromatogram Peaks

| Retention Time (min) | Area (%) | Identity |

|---|---|---|

| 8.2 | 98.5 | Target compound |

| 10.5 | 1.2 | Des-nitro impurity |

Q. How do solvent effects influence the compound’s spectroscopic properties in NMR analysis?

Methodological Answer: Deuterated solvents (DMSO-d₆ vs. CDCl₃) induce shifts in ¹H/¹³C NMR:

- Aromatic protons : DMSO-d₆ deshields nitro-group protons (δ = 8.2–8.5 ppm vs. 7.9–8.1 ppm in CDCl₃) .

- Imidamide protons : Solvent polarity stabilizes resonance structures, splitting N–CH₃ signals into doublets (J = 2.1 Hz) in CDCl₃ .

Q. Guidelines for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.